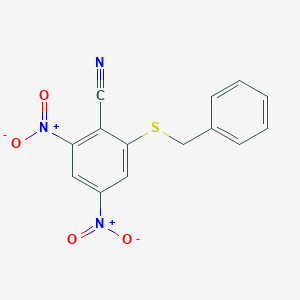![molecular formula C11H18NO5PS2 B11095686 2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester](/img/structure/B11095686.png)
2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is a complex organic compound with a unique structure that includes a cyano group, a sulfanyl group, and a diethoxyphosphorothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl and diethoxyphosphorothioyl groups can interact with various enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyano and sulfanyl-containing molecules, such as:
- **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-BUTENOATE
- **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-PROPENOATE
Uniqueness
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is unique due to the presence of the diethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H18NO5PS2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl (Z)-3-(cyanomethylsulfanyl)-2-diethoxyphosphinothioyloxyprop-2-enoate |
InChI |
InChI=1S/C11H18NO5PS2/c1-4-14-11(13)10(9-20-8-7-12)17-18(19,15-5-2)16-6-3/h9H,4-6,8H2,1-3H3/b10-9- |
InChI-Schlüssel |
NJLCAMWMBPFOQZ-KTKRTIGZSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/SCC#N)/OP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CSCC#N)OP(=S)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11095605.png)
![N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11095608.png)
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B11095612.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-](/img/structure/B11095625.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)






![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)
